2-morpholin-4-yl-N-[4-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-N-[4-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The initial step involves the reaction of morpholine with acetic anhydride to form morpholin-4-yl-acetic acid.
Coupling Reactions: The intermediate is then coupled with 4-aminophenyl compounds under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-yl-N-[4-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-morpholin-4-yl-N-[4-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]phenyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-N-[4-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Acryloylmorpholine: An acrylate monomer used in polymer synthesis.
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one:
Uniqueness
2-morpholin-4-yl-N-[4-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]phenyl]acetamide is unique due to its specific combination of morpholine and phenyl groups, which confer distinct chemical and biological properties. Its versatility in various scientific research applications and potential therapeutic uses further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
2-morpholin-4-yl-N-[4-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c29-23(17-27-9-13-31-14-10-27)25-21-5-1-19(2-6-21)20-3-7-22(8-4-20)26-24(30)18-28-11-15-32-16-12-28/h1-8H,9-18H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZFXDUWJYXICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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